molecular formula C15H20NO4- B12343054 (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate

Cat. No.: B12343054
M. Wt: 278.32 g/mol
InChI Key: LHSQENYNJGOZKR-ZDUSSCGKSA-M
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Description

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate is a synthetic organic compound with a complex structure It features an amino group, a ketone group, and a phenylmethoxy group attached to an octanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate typically involves multiple steps, starting from simpler organic moleculesSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and atmospheric room temperature plasma (ARTP) mutagenesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield secondary alcohols.

Scientific Research Applications

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-7-hydroxyflavanone
  • (2S)-naringenin

Uniqueness

Compared to similar compounds, (2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H20NO4-

Molecular Weight

278.32 g/mol

IUPAC Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoate

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/p-1/t13-/m0/s1

InChI Key

LHSQENYNJGOZKR-ZDUSSCGKSA-M

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)[O-])N

Origin of Product

United States

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